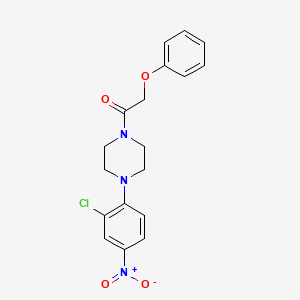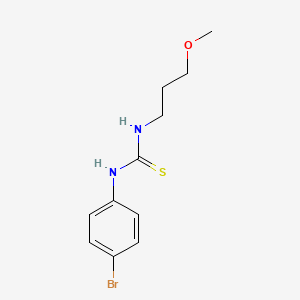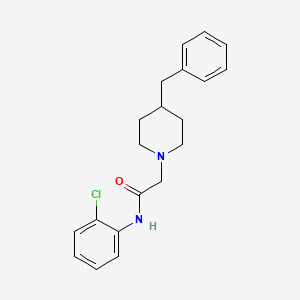![molecular formula C19H17ClN2O B5091035 11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091035.png)
11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
This compound is a derivative of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-ones . It has been synthesized as a potent and selective checkpoint kinase 1 (Chk1) inhibitor . It’s also used as an intermediate for the preparation of pharmaceutical actives and fine chemicals .
Synthesis Analysis
The synthesis of this compound involves a multi-component reaction of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and aromatic aldehydes . The reaction conditions were optimized and the scope of the reaction was extended to various aromatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound was investigated under the influence of solvents, concentrations, and pump power excitations . The absorption spectra showed a single band, and the shape of the spectra remained the same, regardless of the optical density .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described using many different catalysts . In some cases, microwave irradiation was applied for heating .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were studied using various spectroscopic techniques .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives : This compound and its derivatives are synthesized for various applications. A study by Wang et al. (2014) details the synthesis of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, highlighting their structural characterization using techniques like IR, MS, 1H NMR, and X-ray single-crystal diffraction (Fang‐Ming Wang et al., 2014).
Structural Characterization : The crystal structure of specific derivatives, such as 3-phenyl-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, has been determined, offering insights into their molecular architecture and potential applications (Fang‐Ming Wang et al., 2014).
Pharmacological Potential
Central Nervous System Applications : Certain derivatives of this compound have been synthesized with potential pharmacological activity in the central nervous system. The study by Cortéas et al. (2004) develops efficient synthesis methods for these derivatives (E. Cortéas et al., 2004).
Analgesic Activity : Matsuo et al. (1985) synthesized 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones and found that the 11-phenyl derivative exhibited moderate analgesic activity, suggesting potential therapeutic applications (K. Matsuo et al., 1985).
Chemical Properties and Applications
- Corrosion Inhibition : Laabaissi et al. (2021) explored the synthesis of benzodiazepine derivatives for corrosion inhibition in mild steel, demonstrating their effectiveness as mixed-type inhibitors in acidic media(T. Laabaissi et al., 2021).
Chemosensor for Metal Cations : A study by Tolpygin et al. (2012) highlights the use of certain 11-R-dibenzo[b,e][1,4]diazepin-1-ones as fluorescent chemosensors, particularly effective for detecting Cd2+ cations (I. E. Tolpygin et al., 2012).
Photoreactions in Acidic Conditions : Joshua and Lewis (1967) studied the photochemical reactions of a related compound, 11H-Dibenzo[c,f]-[1,2]-diazepine, under acidic conditions, contributing to the understanding of its chemical behavior in different environments (C. Joshua & G. Lewis, 1967).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-13-10-8-12(9-11-13)19-18-16(6-3-7-17(18)23)21-14-4-1-2-5-15(14)22-19/h1-2,4-5,8-11,19,21-22H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUBSQJFUFMABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)

![4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5090975.png)




![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5091015.png)
![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)


![methyl 4-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]butanoate](/img/structure/B5091058.png)
![2,4-dichloro-N-[3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5091059.png)